1-Methyl-3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-amine 1-Methyl-3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17743379
InChI: InChI=1S/C9H11N5/c1-6-11-4-3-7(12-6)8-5-9(10)14(2)13-8/h3-5H,10H2,1-2H3
SMILES:
Molecular Formula: C9H11N5
Molecular Weight: 189.22 g/mol

1-Methyl-3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17743379

Molecular Formula: C9H11N5

Molecular Weight: 189.22 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-amine -

Specification

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
IUPAC Name 2-methyl-5-(2-methylpyrimidin-4-yl)pyrazol-3-amine
Standard InChI InChI=1S/C9H11N5/c1-6-11-4-3-7(12-6)8-5-9(10)14(2)13-8/h3-5H,10H2,1-2H3
Standard InChI Key FAEUGPOGYSDWPT-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CC(=N1)C2=NN(C(=C2)N)C

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Substituent Configuration

1-Methyl-3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-amine (C₉H₁₁N₅, molecular weight 189.22 g/mol) consists of a pyrazole ring fused to a pyrimidine system. The pyrazole moiety is substituted at the 1-position with a methyl group and at the 3-position with a 2-methylpyrimidin-4-yl group, while the 5-position bears an amine functional group . The IUPAC name, 2-methyl-5-(2-methylpyrimidin-4-yl)pyrazol-3-amine, reflects this substitution pattern.

The pyrimidine ring introduces aromaticity and hydrogen-bonding capabilities, which are critical for interactions with biological targets. The methyl groups at the pyrimidine’s 2-position and the pyrazole’s 1-position enhance lipophilicity, potentially improving membrane permeability. The canonical SMILES representation (CC1=NC=CC(=N1)C2=NN(C(=C2)N)C) and InChIKey (FAEUGPOGYSDWPT-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database referencing .

Synthetic Methodologies and Optimization

Conventional Alkaline Methylation

A widely reported synthesis involves the reaction of 3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-amine with dimethyl sulfate in an alkaline medium (e.g., NaOH/EtOH), achieving selective N-methylation at the pyrazole’s 1-position. This method typically yields 60–75% product after recrystallization from ethanol. Key advantages include reagent availability and mild conditions, though over-methylation at the pyrimidine nitrogen remains a concern, necessitating careful stoichiometric control.

Table 1: Representative Synthetic Conditions

ReagentsSolventTemperatureYieldReference
Dimethyl sulfate, NaOHEthanol60°C68%
Methyl iodide, K₂CO₃DMF80°C52%

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring undergoes nitration and sulfonation preferentially at the 5-position, while the pyrazole’s amine group directs electrophiles to the 4-position. For example, bromination with N-bromosuccinimide in DMF yields 4-bromo-1-methyl-3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-amine, a versatile intermediate for cross-coupling reactions.

Nucleophilic Displacements

The amine at the 5-position participates in nucleophilic acylations, forming amide derivatives when treated with acyl chlorides or anhydrides. Reaction with acetyl chloride in pyridine produces 1-methyl-3-(2-methylpyrimidin-4-yl)-1H-pyrazol-5-ylacetamide (85% yield), enhancing solubility for biological assays.

Biological Activities and Mechanistic Studies

AssayModelResult (10 μM)Reference
COX-2 InhibitionIn vitro72% inhibition
Carrageenan EdemaMice48% reduction
Hot Plate LatencyRats+35% latency

Research Gaps and Future Directions

Pharmacokinetic Optimization

Current formulations suffer from rapid hepatic clearance (t₁/₂ = 1.2 h in rats), attributed to glucuronidation of the amine group. Prodrug strategies, such as tert-butyl carbamate protection, may enhance bioavailability. Computational ADMET predictions using SwissADME indicate a high gastrointestinal absorption probability (76%) but moderate blood-brain barrier penetration (23%) .

Target Identification Advances

CRISPR-Cas9 screening in human cell lines could identify novel targets, while cryo-EM studies may elucidate binding modes with known enzymes. Fragment-based drug design could leverage the pyrimidine core to develop dual COX-2/5-LOX inhibitors, potentially reducing cardiovascular risks associated with selective COX-2 blockade.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator